2-Cyano-N-(4-methyl-2-benzothiazolyl)-3-phenyl-2-propenamide
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Overview
Description
2-Cyano-N-(4-methyl-2-benzothiazolyl)-3-phenyl-2-propenamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-methyl-2-benzothiazolyl)-3-phenyl-2-propenamide typically involves the reaction of 4-methyl-2-benzothiazolamine with a suitable cyano-substituted propenamide derivative. The reaction conditions may include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzothiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(4-methyl-2-benzothiazolyl)-3-phenyl-2-propenamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2-benzothiazolyl)-3-phenyl-2-propenamide
- 2-Cyano-N-(4-methyl-2-benzothiazolyl)-3-(4-methoxyphenyl)-2-propenamide
- 2-Cyano-N-(4-methyl-2-benzothiazolyl)-3-(4-chlorophenyl)-2-propenamide
Uniqueness
2-Cyano-N-(4-methyl-2-benzothiazolyl)-3-phenyl-2-propenamide is unique due to the presence of the 4-methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
160893-89-0 |
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Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H13N3OS/c1-12-6-5-9-15-16(12)20-18(23-15)21-17(22)14(11-19)10-13-7-3-2-4-8-13/h2-10H,1H3,(H,20,21,22)/b14-10+ |
InChI Key |
DJIQZBPFNJXAHS-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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